Cas no 51679-46-0 (2-{4-(Difluoromethoxy)phenylamino}benzoic Acid)

2-{4-(Difluoromethoxy)phenylamino}benzoic Acid structure
51679-46-0 structure
Product Name:2-{4-(Difluoromethoxy)phenylamino}benzoic Acid
CAS No:51679-46-0
MF:C14H11F2NO3
MW:279.238850831985
CID:369410
PubChem ID:2398458
Update Time:2025-07-21

2-{4-(Difluoromethoxy)phenylamino}benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,2-[[4-(difluoromethoxy)phenyl]amino]-
    • 2-[4-(difluoromethoxy)anilino]benzoic acid
    • 2-{[4-(DIFLUOROMETHOXY)PHENYL]AMINO}BENZOIC ACID
    • n-(p-(difluoromethoxy)phenyl)-anthranilicaci
    • 2-[[4-[bis(fluoranyl)methoxy]phenyl]amino]benzoic acid
    • BRN 2750495
    • 51679-46-0
    • 2-([4-(Difluoromethoxy)phenyl]amino)benzoic acid
    • Z56918217
    • AKOS001132821
    • MLS000760860
    • CS-0234239
    • EN300-13997
    • Anthranilic acid, N-(p-(difluoromethoxy)phenyl)-
    • cid_2398458
    • CHEMBL1345120
    • SB85784
    • DTXSID40199629
    • 2-((4-(Difluoromethoxy)phenyl)amino)benzoic acid
    • MFCD01675136
    • Benzoic acid, 2-((4-(difluoromethoxy)phenyl)amino)-
    • NCGC00246071-01
    • N-(p-(Difluoromethoxy)phenyl)anthranilic acid
    • BDBM69368
    • SMR000372165
    • HMS2711K23
    • G58007
    • N-(4-(difluoromethoxy)phenyl)-anthranilic acid
    • DB-230947
    • 2-{4-(Difluoromethoxy)phenylamino}benzoic Acid
    • MDL: MFCD01675136
    • Inchi: 1S/C14H11F2NO3/c15-14(16)20-10-7-5-9(6-8-10)17-12-4-2-1-3-11(12)13(18)19/h1-8,14,17H,(H,18,19)
    • InChI Key: VATLFRMTHALRQT-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(=CC=1)NC1C=CC=CC=1C(=O)O)F

Computed Properties

  • Exact Mass: 278.0629
  • Monoisotopic Mass: 279.0707
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 58.6

Experimental Properties

  • Boiling Point: 412.6°Cat760mmHg
  • Flash Point: 203.3°C
  • Refractive Index: 1.599
  • PSA: 61.39

2-{4-(Difluoromethoxy)phenylamino}benzoic Acid Pricemore >>

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Additional information on 2-{4-(Difluoromethoxy)phenylamino}benzoic Acid

Introduction to 2-{4-(Difluoromethoxy)phenylamino}benzoic Acid (CAS No. 51679-46-0)

2-{4-(Difluoromethoxy)phenylamino}benzoic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 51679-46-0, is a significant compound in the realm of pharmaceutical and chemical research. This molecule, featuring a benzoic acid core substituted with a 4-(difluoromethoxy)phenylamino group, has garnered attention due to its structural complexity and potential biological activities. The presence of both amino and difluoromethoxy functional groups makes it a versatile scaffold for further derivatization, enabling the exploration of diverse pharmacological properties.

The synthesis of 2-{4-(Difluoromethoxy)phenylamino}benzoic Acid involves meticulous chemical transformations that highlight the importance of precision in organic synthesis. The benzoic acid moiety serves as a stable aromatic backbone, while the 4-(difluoromethoxy)phenylamino substituent introduces electronic and steric effects that can modulate the compound's interactions with biological targets. This balance between structural rigidity and functional variability makes it an attractive candidate for drug discovery initiatives.

In recent years, there has been growing interest in molecules containing difluoromethoxy groups due to their ability to enhance metabolic stability and binding affinity. The difluoromethoxy moiety, in particular, has been shown to improve the pharmacokinetic profiles of several drug candidates by reducing susceptibility to enzymatic degradation. This feature is particularly relevant in the development of small-molecule inhibitors targeting enzymes overexpressed in diseases such as cancer and inflammation.

The aminobenzonic acid scaffold is also well-documented for its role in medicinal chemistry. Benzoic acid derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and analgesic properties. By incorporating a 4-(difluoromethoxy)phenylamino group, researchers aim to enhance these properties while exploring new therapeutic avenues. The dual functionality of this compound positions it as a promising lead for further optimization.

Recent studies have begun to elucidate the biological activity of 2-{4-(Difluoromethoxy)phenylamino}benzoic Acid, revealing potential applications in modulating pathways associated with neurological disorders and metabolic diseases. For instance, preliminary in vitro assays suggest that this compound may exhibit inhibitory effects on certain kinases involved in cancer progression. Additionally, its interaction with receptors or enzymes relevant to neurodegenerative diseases has been explored, indicating its potential as a neuroprotective agent.

The pharmacological evaluation of 2-{4-(Difluoromethoxy)phenylamino}benzoic Acid has also focused on its ability to cross the blood-brain barrier (BBB). The structural features of this molecule, particularly the presence of fluorine atoms, have been shown to enhance BBB penetration in certain contexts. This property is crucial for developing treatments targeting central nervous system (CNS) disorders, where blood-brain barrier permeability is often a limiting factor.

Furthermore, the compound's potential as an intermediate in the synthesis of more complex molecules has not gone unnoticed. Researchers are leveraging its unique structure to develop novel analogs with enhanced efficacy and reduced side effects. The flexibility offered by the 4-(difluoromethoxy)phenylamino group allows for systematic modifications, enabling the fine-tuning of pharmacological profiles to meet specific therapeutic requirements.

The synthetic pathways for preparing 2-{4-(Difluoromethoxy)phenylamino}benzoic Acid have been refined to ensure high yield and purity, which are critical for subsequent biological testing. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core aromatic ring system efficiently. These methods not only streamline the synthesis but also minimize unwanted byproducts, ensuring that subsequent analyses are accurate and reliable.

In conclusion, 2-{4-(Difluoromethoxy)phenylamino}benzoic Acid (CAS No. 51679-46-0) represents a compelling example of how structural innovation can drive pharmaceutical discovery. Its unique combination of functional groups and demonstrated biological potential make it a valuable asset in the quest for new therapeutics. As research continues to uncover its full spectrum of activities, this compound is poised to play a significant role in addressing some of today's most pressing medical challenges.

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